![molecular formula C13H11F3N2O5 B2596495 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034535-62-9](/img/structure/B2596495.png)
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of our compound, exhibits antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. The functional groups attached to the ring play a crucial role in determining its activity .
Antiviral Potential
Studies have investigated the compound’s efficacy against viruses. For instance, derivatives of this scaffold were screened as HCV polymerase inhibitors, with promising results .
Antihypertensive Properties
The search for antihypertensive agents has led scientists to explore the 1,2,4-benzothiadiazine-1,1-dioxide ring. While further research is needed, this compound shows potential in managing hypertension .
Antidiabetic Effects
Functional groups at different positions on the ring contribute to its antidiabetic activity. Researchers have studied its effects on glucose metabolism and insulin sensitivity .
Anticancer Applications
The compound’s structure suggests possible anticancer properties. Investigations into its interactions with cancer cells and pathways are ongoing .
KATP Channel Activation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been explored as a KATP channel activator. These channels play a role in regulating cellular energy balance and may have implications in various diseases .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O5/c1-22-11-9(15)6(4-7(14)10(11)16)12(20)17-2-3-18-8(19)5-23-13(18)21/h4H,2-3,5H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALFPKLXNMOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)COC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.